1S/C10H11BrN2/c1-3-9-8-5-4-7(11)6-10(8)13(2)12-9/h4-6H,3H2,1-2H3  . The compound’s structure includes a bromine atom attached to the 6th carbon of the indazole ring  .   6-Bromo-3-ethyl-1-methylindazole is a heterocyclic compound with the molecular formula . This compound features a bromine atom at the 6th carbon of the indazole ring, an ethyl group at the 3rd position, and a methyl group at the 1st position. It is recognized for its potential applications in medicinal chemistry, material science, and biological studies due to its unique structural characteristics and reactivity .
6-Bromo-3-ethyl-1-methylindazole is classified as a heterocyclic aromatic compound. It belongs to the indazole family, which is known for its diverse biological activities and utility in drug development .
The synthesis of 6-Bromo-3-ethyl-1-methylindazole typically involves selective bromination of 3-ethyl-1-methylindazole. Common synthetic routes include:
In industrial settings, continuous flow reactors may be employed to optimize the bromination process, ensuring consistent reaction conditions and high yields. Automation allows for precise control over parameters such as temperature and pressure, which are vital for achieving desired product purity and yield .
The molecular structure of 6-Bromo-3-ethyl-1-methylindazole can be represented as follows:
The structure features:
Key structural data includes:
6-Bromo-3-ethyl-1-methylindazole can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The major products formed depend on the specific reagents and conditions employed during these reactions .
The mechanism of action for 6-Bromo-3-ethyl-1-methylindazole involves interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the indazole ring structure significantly influences its binding affinity and activity.
For example, in anticancer research, it is hypothesized that this compound may inhibit key enzymes involved in cell proliferation, thereby modulating biological pathways associated with cancer progression .
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to characterize this compound's physical and chemical properties .
6-Bromo-3-ethyl-1-methylindazole has several scientific uses:
Indazole derivatives emerged in the late 19th century with the pioneering synthesis of 1H-indazole by Pfitzinger and Fischer. The scaffold gained prominence in the 1960s when benzindazole analogs demonstrated antiparasitic activity, spurring systematic exploration of N-alkylation and halogenation strategies. Brominated indazoles entered drug discovery pipelines in the 1990s as kinase inhibitors, leveraging bromine's role in halogen bonding with biological targets. The strategic incorporation of alkyl groups (e.g., 3-ethyl, 1-methyl) addressed pharmacokinetic challenges by optimizing lipophilicity—a critical advancement documented in European Journal of Medicinal Chemistry studies [3].
Brominated indazoles serve dual roles across scientific domains:
This compound exemplifies strategic substitution patterns in heterocyclic optimization:
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: